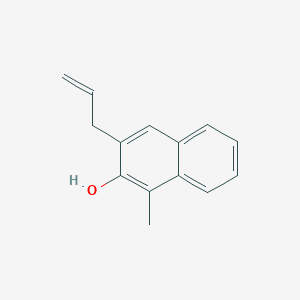

3-Allyl-1-methylnaphthalen-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Allyl-1-methylnaphthalen-2-ol is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, characterized by the presence of an allyl group and a methyl group attached to the naphthalene ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1-methylnaphthalen-2-ol typically involves the alkylation of 1-methylnaphthalene with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

3-Allyl-1-methylnaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the allyl group to a propyl group.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Friedel-Crafts alkylation or acylation reactions are typical, using reagents like aluminum chloride or boron trifluoride.

Major Products

Oxidation: Naphthoquinones.

Reduction: 3-Propyl-1-methylnaphthalen-2-ol.

Substitution: Various substituted naphthalenes depending on the electrophile used.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry: 3-Allyl-1-methylnaphthalen-2-ol serves as an intermediate in synthesizing complex organic molecules. For instance, it can be used in allylative dearomatization reactions to access semibenzenes .

- Biology: This compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine: The unique structural features of this compound make it a candidate for drug development.

- Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: It can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the allyl group to a propyl group, often using hydrogen gas in the presence of a palladium catalyst, resulting in 3-Propyl-1-methylnaphthalen-2-ol.

- Substitution: Electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation, can introduce different functional groups onto the naphthalene ring, using reagents like aluminum chloride or boron trifluoride.

Mécanisme D'action

The mechanism of action of 3-Allyl-1-methylnaphthalen-2-ol involves its interaction with various molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The naphthalene ring system can intercalate with DNA, potentially leading to anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Methylnaphthalene

- 2-Methylnaphthalene

- 1-Allylnaphthalene

- 2-Allylnaphthalene

Uniqueness

3-Allyl-1-methylnaphthalen-2-ol is unique due to the presence of both an allyl and a methyl group on the naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, it offers a unique combination of reactivity and stability, which can be advantageous in synthetic and industrial processes.

Activité Biologique

3-Allyl-1-methylnaphthalen-2-ol is a compound that belongs to the naphthalene family and is characterized by its allyl substituent. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. The following sections provide a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

This compound can be synthesized through various methods, including allylation reactions involving naphthalene derivatives. Its structure includes a hydroxyl group that contributes to its reactivity and biological activity.

Antioxidant Activity

The antioxidant potential of naphthalene derivatives has been documented extensively. The presence of the hydroxyl group in this compound may enhance its ability to scavenge free radicals. A comparative analysis of related compounds shows varying degrees of radical scavenging activity, which could be extrapolated to predict the antioxidant capacity of this compound.

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Free radical scavenging |

| Diallyl sulfide | 50 | ROS generation inhibition |

| Allicin | 66 | Apoptosis induction via mitochondrial pathways |

Anticancer Activity

The anticancer properties of allyl derivatives have been explored in various studies. For example, compounds like diallyl disulfide have demonstrated significant cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. Although direct studies on this compound are scarce, its structural similarity to known bioactive compounds suggests potential efficacy in cancer treatment.

Case Study: Cytotoxic Effects

In vitro studies on similar naphthalene derivatives have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These studies often report mechanisms involving:

- Induction of apoptosis through caspase activation.

- Cell cycle arrest at the G2/M phase.

The following table summarizes findings from related studies:

| Cell Line | Compound | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | Diallyl disulfide | 50 | Apoptosis via caspase activation |

| HCT116 | Allicin | 66 | G2/M phase arrest |

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of naphthalene derivatives. A study highlighted that modifications in the alkyl chain length and functional groups significantly influenced the bioactivity of these compounds.

In Silico Studies

Computational docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in oxidative stress pathways and cancer progression.

Propriétés

Formule moléculaire |

C14H14O |

|---|---|

Poids moléculaire |

198.26 g/mol |

Nom IUPAC |

1-methyl-3-prop-2-enylnaphthalen-2-ol |

InChI |

InChI=1S/C14H14O/c1-3-6-12-9-11-7-4-5-8-13(11)10(2)14(12)15/h3-5,7-9,15H,1,6H2,2H3 |

Clé InChI |

PXCDLJPONRYJLU-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=CC2=CC=CC=C12)CC=C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.